molecular formula C17H14Cl2N2O3 B2543976 5-[2-(2,4-dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 950319-03-6

5-[2-(2,4-dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B2543976
CAS No.: 950319-03-6
M. Wt: 365.21
InChI Key: XLPQKXSJNKDROH-UHFFFAOYSA-N
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Description

5-[2-(2,4-dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a complex organic compound that belongs to the benzodiazepine family This compound is characterized by the presence of a dichlorophenoxy group and a benzodiazepine core, which contribute to its unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2,4-dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of anhydrous potassium carbonate to form 2,4-dichlorophenoxyacetic acid . This intermediate is then reacted with thiosemicarbazide in the presence of phosphoryl chloride to yield 5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine . The final step involves the condensation of this intermediate with α-bromoketones under reflux in dry ethanol to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2,4-dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-[2-(2,4-dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-(2,4-dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group may facilitate binding to these targets, leading to modulation of their activity. This compound may also interfere with cellular signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(2,4-dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to its benzodiazepine core, which imparts distinct chemical and biological properties compared to other dichlorophenoxy derivatives

Properties

IUPAC Name

5-[2-(2,4-dichlorophenoxy)acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3/c18-11-5-6-15(12(19)9-11)24-10-17(23)21-8-7-16(22)20-13-3-1-2-4-14(13)21/h1-6,9H,7-8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPQKXSJNKDROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2NC1=O)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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